REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[OH:10].CC#N.C([O-])([O-])=O.[K+].[K+].[CH2:20](Cl)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4|
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Name
|
|
Quantity
|
615 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)O
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
671 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
363 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 12 L four-necked round-bottomed flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser with nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to form a biphasic mixture
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
CH3CN (3 L) removed in vacuo and EtOAc (4 L)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
to extract the product
|
Type
|
WASH
|
Details
|
After a wash with H2O (3 L) and 10% NaCl solution (1.8 L)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OC)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 895.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |